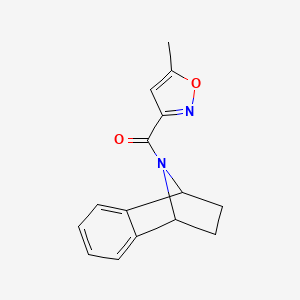

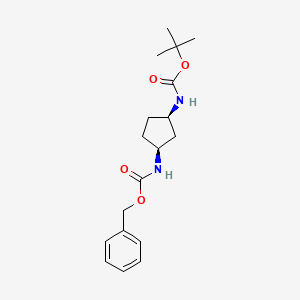

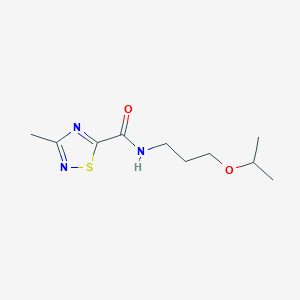

(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to “(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone” has been reported in the literature. For example, a series of coumarin substituted triazolo-thiadiazine derivatives were synthesized using 5-methyl isoxazole-3-carboxylic acid, thiocarbohydrazide, and various substituted 3-(2-bromo acetyl) coumarins . The intermediate formed was further reacted with substituted 3-(2-bromo acetyl) coumarins under simple reaction conditions to form the title products in good to excellent yields .科学的研究の応用

Synthesis and Anticancer Evaluation

A study on the synthesis of compounds related to (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone revealed the preparation of a series of derivatives that were evaluated for their anticancer properties. The compounds were synthesized through reactions with various nucleophiles, leading to the creation of hydroxy pyrazole and hydroxy oxazole derivatives, among others. Some of these compounds showed promising anticancer activities, highlighting the potential of this chemical framework in the development of new anticancer agents (Gouhar & Raafat, 2015).

Bioactivation Pathway Elucidation

Research on isoxazole rings, which are structurally related to (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, has unveiled a novel bioactivation pathway involving the formation of a glutathione adduct of a cyanoacrolein derivative following isoxazole ring opening. This study provides insights into the metabolic pathways of isoxazole-containing compounds and their potential interactions with biological systems, contributing to the understanding of their pharmacological and toxicological profiles (Yu et al., 2011).

Anti-inflammatory Activity and Molecular Property Prediction

The environmentally benign synthesis of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones, which share a core structure with (5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone, was achieved using vinylogous Henry nitroaldol adducts. These compounds were then assessed for their molecular properties, drug-likeness, and anti-inflammatory activity, showcasing the potential therapeutic applications of this chemical scaffold (Rajanarendar et al., 2015).

特性

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-9-8-12(16-19-9)15(18)17-13-6-7-14(17)11-5-3-2-4-10(11)13/h2-5,8,13-14H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOOOPHDVOUGAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2C3CCC2C4=CC=CC=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

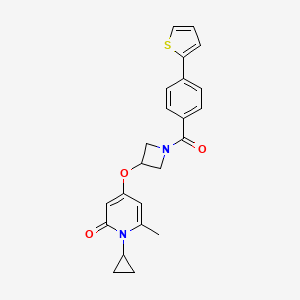

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)

![N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2360154.png)

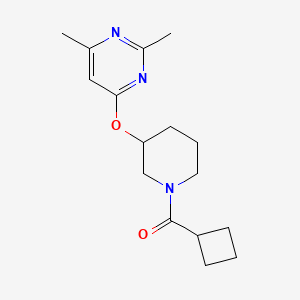

![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)

![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)

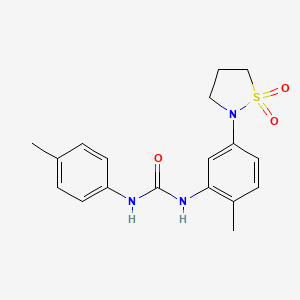

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)